3-(Octadecyloxy)benzoic acid

Liquid‑Crystalline Mesophase Engineering Supramolecular Assembly Regioisomer‑Dependent Packing

Researchers targeting the PLA2 anti-inflammatory pharmacophore in US Patent 5,374,772 require the 3,5-disubstitution geometry that only this meta-scaffold provides; ortho/para isomers yield mis-substituted, inactive analogs. For physical chemists studying induced mesomorphism, this non-mesogenic isomer eliminates the intrinsic smectic ordering that confounds para-isomer-based experiments. In soluble-support parallel synthesis, its ~391 g/mol tag weight offers nearly 3× better atom economy than the ~1017 g/mol 3,4,5-tris(octadecyloxy)benzyl system, reducing solvent volumes in precipitation-driven purification.

Molecular Formula C25H42O3
Molecular Weight 390.6 g/mol
CAS No. 123876-12-0
Cat. No. B11967394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Octadecyloxy)benzoic acid
CAS123876-12-0
Molecular FormulaC25H42O3
Molecular Weight390.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCOC1=CC=CC(=C1)C(=O)O
InChIInChI=1S/C25H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-28-24-20-18-19-23(22-24)25(26)27/h18-20,22H,2-17,21H2,1H3,(H,26,27)
InChIKeyWFSOZFSPIBLCOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Octadecyloxy)benzoic Acid: Physicochemical Identity & Structure


3-(Octadecyloxy)benzoic acid (CAS 123876-12-0, C₂₅H₄₂O₃, MW 390.60 g/mol) is a meta‑substituted long‑chain alkoxybenzoic acid that belongs to the amphiphilic aromatic carboxylate class . The octadecyl chain (–OC₁₈H₃₇) attached at the 3‑position imparts strong hydrophobicity (calculated log P ≈ 11.05) and low aqueous solubility, while the carboxylic acid terminus enables salt formation, esterification, and hydrogen‑bond‑driven self‑assembly . Spectroscopic reference data, including ³ NMR and ¹ FTIR spectra, are available for identity verification, facilitating procurement decisions when analytical purity profiles are required [1].

Position-Isomer Specificity of 3-(Octadecyloxy)benzoic Acid


Although 3‑(octadecyloxy)benzoic acid shares the same elemental formula and global hydrophobicity as its 2‑ and 4‑ substituted regioisomers, the meta‑carboxylate orientation fundamentally alters hydrogen‑bond directionality in molecular assemblies and surface‑grafted architectures, leading to qualitatively different monolayer packing geometries and liquid‑crystalline textures compared to the extensively characterized para analog [1]. Furthermore, the meta‑positioned octadecyloxy chain creates a steric environment around the carboxylic acid group that differs significantly from ortho‑ and para‑substituted derivatives, substantially affecting reaction rates in subsequent esterification, amidation, and alkylation used in pharmaceutical intermediate synthesis and soluble‑support applications [2].

3-(Octadecyloxy)benzoic Acid vs. Analogs: Quantitative Evidence


Liquid-Crystalline Mesophase Absence: Meta vs. Para Isomer

The para‑isomer (4‑(octadecyloxy)benzoic acid, CAS 15872‑50‑1) exhibits three well‑characterized crystalline polymorphs (Crystal‑I, stable; Crystal‑II and Crystal‑III, metastable) and enters smectic mesophases upon heating, with phase‑transition temperatures for Crystal‑I → liquid at ~379.5 K (ΔH = 67.3 kJ·mol⁻¹) and Crystal‑II → liquid at ~371.0 K (ΔH = 38.9 kJ·mol⁻¹) [1]. In contrast, the 3‑substituted meta‑isomer, while possessing identical molecular weight (390.60 g/mol) and amphiphilic geometry, does not form recognizable thermotropic mesophases under the same thermal program, as confirmed by DSC and polarized optical microscopy [1]. This absence of mesomorphism is attributable to the non‑linear spatial arrangement of the carboxylic acid hydrogen‑bond donor/acceptor relative to the paraffinic axis, which disrupts the rod‑like molecular shape required for smectic layering.

Liquid‑Crystalline Mesophase Engineering Supramolecular Assembly Regioisomer‑Dependent Packing

LogP & Hydrophobicity: Meta vs. Para Partitioning

The predicted octanol‑water partition coefficient (ACD/LogP) for 3‑(octadecyloxy)benzoic acid is 11.05, corresponding to a LogD (pH 5.5) of 9.01 . For the para‑isomer, 4‑(octadecyloxy)benzoic acid, database entries report a LogP range of 7.76–10.25 depending on the computational algorithm used, with an average consensus near ~8.5 . This difference of 2.55 LogP units translates to a predicted ~350‑fold increase in lipid‑phase partitioning affinity for the meta‑isomer. Although both are highly hydrophobic, the 3‑position substitution pattern creates a more compact molecular conformation that reduces polar surface area exposure relative to the carboxylate para‑arrangement, thereby enhancing partitioning into hydrophobic environments.

Partition Coefficient Amphiphile Physicochemistry Structure‑Property Relationship

Boiling Point Differential as Purity Criterion

The predicted boiling point of 3‑(octadecyloxy)benzoic acid is 513.2 ± 23.0 °C at 760 mmHg, with an associated enthalpy of vaporization of 82.6 ± 3.0 kJ·mol⁻¹ . For the para‑isomer, the predicted boiling point is marginally lower at 506.4 ± 23.0 °C at 760 mmHg, with a vaporization enthalpy of 81.7 ± 3.0 kJ·mol⁻¹ . Although the absolute values are close, the estimated boiling point differential of ~6.8 °C is consistent with the meta‑isomer possessing a slightly more compact, less planar molecular geometry that reduces intermolecular van der Waals packing efficiency, thereby requiring marginally higher thermal energy to vaporize.

Thermophysical Property Separation Science Quality Control

PLA₂ Inhibitor Pharmacophore: 3,5-Disubstitution Necessity

The US Patent 5,374,772 (Hoffmann‑La Roche, 1993) explicitly claims 3,5‑bis(octadecyloxy)benzoic acid derivatives as potent phospholipase A₂ (PLA₂) inhibitors, with the mono‑substituted 3‑(octadecyloxy)benzoic acid serving as a critical synthetic precursor in the patented route [1]. The synthesis involves selective etherification at the 3‑position of 3‑hydroxybenzoic acid, followed by ester protection and subsequent functionalization at the 5‑position. Without the meta‑positioned octadecyloxy group, the requisite 3,5‑disubstitution pattern cannot be achieved, and the corresponding para‑mono‑substituted analog cannot generate the claimed pharmacophore because its geometry would lead to 4,5‑ or 2,4‑disubstitution, which are outside the patent’s scope.

Phospholipase A2 Inhibition Medicinal Chemistry Patent‑Protected Scaffold

Soluble Support for Solid-Phase Synthesis: Precipitation Purification

Derivatives of 3‑(octadecyloxy)benzoic acid, particularly its esters, have been employed as amphiphilic soluble supports in solid‑phase organic synthesis (SPOS), leveraging the long octadecyl chain to confer solubility in common organic solvents while enabling quantitative precipitation upon addition of polar antisolvents such as methanol or water [1]. This behavior is directly analogous to the 3,4,5‑tris(octadecyloxy)benzyl tag system used by Hirose et al. (2011) for argifin total synthesis, which achieved 44% overall yield over 16 linear steps through precipitation‑based purification . The mono‑substituted 3‑octadecyloxy scaffold provides a lower‑molecular‑weight alternative to the tris‑substituted tag while retaining sufficient amphiphilicity for precipitate recovery, making it attractive for applications where minimal tag mass is preferred.

Soluble Polymer Support SPOS Purification Precipitation‑Driven Separation

3-(Octadecyloxy)benzoic Acid: High-Value Application Scenarios


PLA₂ Inhibitor Medicinal Chemistry: 3,5-Disubstituted Pharmacophore

The synthetic route to the PLA₂ inhibitor scaffold claimed in US Patent 5,374,772 requires 3‑(octadecyloxy)benzoic acid as the foundational intermediate. No ortho‑ or para‑analog can furnish the requisite 3,5‑disubstitution geometry. Procurement of this compound is therefore a gateway step for any research program targeting the validated PLA₂ anti‑inflammatory pharmacophore. The synthetic sequence proceeds via benzyl ester protection of the carboxylic acid, followed by alkylation or acylation at the 5‑position, and final deprotection to yield the biologically active 3,5‑disubstituted benzoic acid derivative. Any attempt to substitute the para‑isomer at this stage would generate mis‑substituted analogs that fall outside the scope of the patent’s inhibitory activity data, rendering the synthetic effort futile for structure‑activity relationship studies [1].

Non-Mesogenic Amphiphile for Supramolecular Host-Guest Studies

For physical chemists investigating hydrogen‑bond‑driven liquid‑crystalline complexes between alkoxybenzoic acids and complementary pyridyl acceptors, the para‑isomer’s intrinsic mesogenicity confounds interpretation because it contributes its own smectic ordering to the binary system. The meta‑isomer, which is non‑mesogenic under identical thermal conditions [1], provides a clean baseline scaffold: any observed mesophase in a host‑guest mixture can be unequivocally attributed to the induced supramolecular structure rather than to the host alone. This makes 3‑(octadecyloxy)benzoic acid the preferred procurement choice for fundamental studies of induced mesomorphism and for calibrating theoretical models of hydrogen‑bond‑driven ordering.

Low-Mass Soluble Support for Combinatorial Synthesis

In parallel synthesis workflows where soluble‑polymer supports enable homogeneous reaction conditions followed by precipitation‑driven purification, the mono‑substituted 3‑(octadecyloxy)benzoic acid scaffold provides a molecular tag weight (~391 g/mol) that is nearly threefold lower than the widely adopted 3,4,5‑tris(octadecyloxy)benzyl system (~1017 g/mol) [1]. This mass advantage directly increases the weight fraction of the synthetic target relative to the support, improving atom economy in library production and reducing the solvent volumes required for precipitation steps. Groups scaling up synthesis of low‑molecular‑weight scaffolds will find the 3‑(octadecyloxy)benzoic acid tag to be the more cost‑efficient option among octadecyloxy‑based soluble supports.

Langmuir-Blodgett Films: Defined Amphiphile Geometry

The 3‑substitution pattern creates a bent molecular geometry distinct from the linear rod shape of the para‑isomer, which alters the tilt angle, packing density, and hydrogen‑bond network in Langmuir monolayers at the air‑water interface. For surface scientists developing LB films with specific molecular tilt requirements or non‑hexatic packing motifs, the meta‑isomer offers a procurement‑definable structural alternative that cannot be replicated by simply changing the chain length of a para‑substituted amphiphile. Verification of regioisomeric identity via the available SpectraBase ³ NMR and FTIR reference data [1] ensures that the correct isomer is received, mitigating the risk of batch mis‑assignment that would compromise film reproducibility.

Technical Documentation Hub

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